Pterosin I

Description

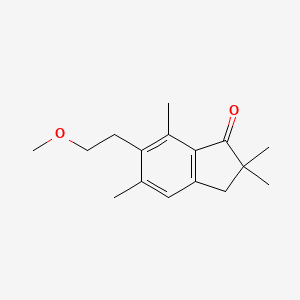

Structure

3D Structure

Properties

CAS No. |

35944-01-5 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |

InChI |

InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3 |

InChI Key |

OJOSRHYPGDXYOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Pterosin I

Botanical Sources of Pterosin-Type Compounds

Pterosin-type compounds, including Pterosin I, are widely distributed across various fern species, particularly within certain families and genera.

Pteridium Genus Species

The genus Pteridium, commonly known as bracken, is a significant source of pterosin compounds. Pteridium aquilinum, the common bracken, is a well-documented source of pterosins, including this compound. google.commdpi.comneist.res.inwikipedia.org Pteridium aquilinum var. latiusculum and Pteridium revolutum have also been confirmed to contain this compound. google.commdpi.com These species are found in various regions globally, including temperate and subtropical areas. wikipedia.org Research has investigated the levels of pterosins, such as Pterosin B, in different parts and growth stages of Pteridium species like Pteridium arachnoideum. mdpi.com

Pteris Genus Species

The genus Pteris, comprising approximately 250 to 300 species, is another important source of pterosin sesquiterpenes. biologynotesonline.comncsu.edunih.gov this compound has been found in Pteris species such as Pteris fauriei, Pteris dimidiata, and Pteris ensiformis. google.comwikipedia.org Other Pteris species, including Pteris cretica and Pteris multifida, are known to contain a variety of pterosin derivatives. nih.govmdpi.comthieme-connect.com Pterosins are considered significant characteristic constituents and chemical markers for the family Pteridaceae, to which Pteris belongs. nih.gov

Microlepia Genus Species

Species within the genus Microlepia, such as Microlepia speluncae, are also known to contain pterosin derivatives. google.comphytomednepal.comscilit.comresearchgate.net This genus belongs to the family Dennstaedtiaceae. phytomednepal.com Studies have reported the isolation of various pterosin compounds from Microlepia species. scilit.comresearchgate.net

Other Fern Families and Genera

Beyond Pteridium, Pteris, and Microlepia, pterosin-type compounds have been identified in other fern families and genera. The presence of pterosins is particularly noted in the families Dennstaedtiaceae and Pteridaceae. google.commdpi.com Other ferns like Dennstaedtia scandens, Histiopteris incisa, and Hypolepis punctata have been confirmed to contain this compound and other pterosins. google.commdpi.com The order Polypodiales, which includes families like Pteridaceae and Dennstaedtiaceae, is a significant source of various secondary metabolites, including terpenoids like pterosins. notulaebotanicae.ro

Here is a table summarizing some botanical sources containing this compound and other pterosins:

| Genus | Species | Family | This compound Presence | Other Pterosins Reported |

| Pteridium | Pteridium aquilinum | Dennstaedtiaceae | Yes | A, B, F, H, J, N, O, P, Z, etc. mdpi.comneist.res.inwhiterose.ac.uknih.govacs.orgcabidigitallibrary.orgacs.org |

| Pteridium | Pteridium aquilinum var. latiusculum | Dennstaedtiaceae | Yes | A, Z google.commdpi.com |

| Pteridium | Pteridium revolutum | Dennstaedtiaceae | Yes | A, D, L, etc. google.commdpi.com |

| Pteridium | Pteridium arachnoideum | Dennstaedtiaceae | Not specified | B mdpi.com |

| Pteris | Pteris fauriei | Pteridaceae | Yes | A, Z google.com |

| Pteris | Pteris dimidiata | Pteridaceae | Yes | A, Z google.com |

| Pteris | Pteris ensiformis | Pteridaceae | Yes | Various pterosin sesquiterpenes google.comwikipedia.org |

| Pteris | Pteris cretica | Pteridaceae | Not specified | D, W, L, etc. nih.govmdpi.com |

| Pteris | Pteris multifida | Pteridaceae | Not specified | P, dehydropterosin B, etc. thieme-connect.com |

| Microlepia | Microlepia speluncae | Dennstaedtiaceae | Yes | Various pterosin derivatives google.comphytomednepal.comscilit.comresearchgate.net |

| Dennstaedtia | Dennstaedtia scandens | Dennstaedtiaceae | Yes | A, Z google.com |

| Histiopteris | Histiopteris incisa | Dennstaedtiaceae | Yes | A, Z google.com |

| Hypolepis | Hypolepis punctata | Dennstaedtiaceae | Yes | Various pterosin compounds google.commdpi.com |

| Ceratopteris | Ceratopteris thalictroides | Pteridaceae | Yes | Various pterosin compounds google.commdpi.com |

Advanced Isolation and Purification Techniques for this compound

The isolation and purification of this compound and other pterosin compounds from fern extracts typically involve a combination of extraction and chromatographic techniques.

Initial extraction methods often involve using solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or water from plant material such as fronds or rhizomes. mdpi.comnih.govresearchgate.net This is followed by various purification steps to isolate specific compounds like this compound.

Chromatographic Separations

Chromatographic methods are crucial for separating and purifying pterosin compounds from complex fern extracts. Various chromatographic techniques have been successfully applied.

Column chromatography is a common method used for preliminary purification, often employing stationary phases like silica (B1680970) gel or activated charcoal. mdpi.comnih.govpsu.edu This can be followed by more advanced techniques.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and analysis of pterosins. google.commdpi.commdpi.comacs.orgresearchgate.netdatapdf.com Reversed-phase C18 columns are frequently employed with gradient elution systems using mobile phases such as acetonitrile/water or methanol/water, often with the addition of formic acid. mdpi.commdpi.comresearchgate.net HPLC coupled with UV detection at specific wavelengths (e.g., 220 nm) is used for monitoring and quantification. mdpi.comresearchgate.netdatapdf.com Semi-preparative HPLC is utilized for obtaining purified pterosin compounds on a larger scale. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS offer high sensitivity and specificity for the analysis and quantification of pterosins, allowing for reliable identification and detection at low concentrations. mdpi.comacs.orgdatapdf.comsigmaaldrich.com This is particularly useful for analyzing complex samples and quantifying pterosins in various matrices. acs.orgdatapdf.com

Thin-layer chromatography (TLC) is also used, often for monitoring separation fractions and preliminary identification based on Rf values and UV fluorescence. mdpi.compsu.edu

Counter-current chromatography (CCC), including droplet counter-current chromatography (DCCC), has been reported for the separation of pterosin-type sesquiterpenes from ferns, utilizing solvent systems like chloroform-methanol-water. psu.edu

These chromatographic techniques, often used in sequence, enable the isolation and purification of this compound and other related compounds from their natural botanical sources.

Column Chromatography (Silica Gel, Polydextran Gel, Polystyrene Gel)

Column chromatography is a widely used technique for the purification of this compound. Different stationary phases, including silica gel, polydextran gel (such as Sephadex LH-20), and high-porous polystyrene gel (such as Diaion HP-20 and MCI CHP-20P), are employed depending on the properties of the extract and the target compound.

Silica gel column chromatography is commonly used, often with gradient elution systems employing solvents like n-hexane, benzene (B151609), dichloromethane, and methanol to separate compounds based on their polarity. google.com For example, in one study, an ethyl acetate extract was subjected to silica gel chromatography using gradients of n-hexane-ethyl acetate and chloroform-methanol to obtain various fractions. nih.gov Repeated silica gel chromatography with specific solvent mixtures, such as chloroform-methanol (20:1), was then used to purify compounds, including pterosin B. nih.gov

Polydextran gels, such as Sephadex LH-20, are utilized for gel column chromatography, often employing water-methanol or ethanol as eluents. google.comgoogle.com This type of chromatography separates compounds based on molecular size and polarity. High-porous polystyrene gels, such as Diaion HP-20 and MCI CHP-20P, are also employed in column chromatography for the purification of organic soluble fractions, typically eluted with water-methanol or ethanol. google.comgoogle.com

Research findings illustrate the application of these methods:

An organic soluble fraction from a plant extract was subjected to polydextran gel (Sephadex LH-20) and high-porous polystyrene gel (Diaion HP-20, MCI CHP-20P) column chromatography, eluting with water-methanol or ethanol. google.comgoogle.com

Alternatively, purification was achieved by silica gel column chromatography using a solvent system of n-hexane, benzene, dichloromethane, and methanol. google.com

In another isolation procedure, a methanol extract was subjected to Celite column chromatography followed by elution with n-hexane, CH₂Cl₂, and MeOH to yield different fractions. google.com Subsequent purification steps involved Sephadex LH-20 gel column chromatography with MeOH and MCI CHP-20P gel column chromatography (H₂O→MeOH), and silica gel column chromatography with EtOAc-n-Hexane (7:3) to obtain specific pterosins. google.com

Silica gel (230-400 mesh) is a standard material for column chromatography in pterosin isolation. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analysis and purification of pterosins, including this compound, offering higher resolution and efficiency compared to traditional column chromatography. google.comresearchgate.netresearchgate.net Reversed-phase HPLC is commonly employed, utilizing columns such as Hypersil ODS or Grace Prevail C18. nih.govmdpi.com

HPLC is used to measure the purity of isolated compounds and for quantitative analysis of pterosins in plant extracts and biological samples. google.comresearchgate.net For instance, LC-MS/MS methods have been developed for the quantification of ptaquiloside (B1252988) and its transformation product, pterosin B, in soil and groundwater, offering significantly lower detection limits compared to previous LC-UV methods. researchgate.net

Detailed research findings involving HPLC include:

Analytical and semi-preparative reversed-phase HPLC columns (Prodigy ODS3) have been used for metabolite profiling, isolation, and quantitative analysis of pterosins. researchgate.net

HPLC-UV systems with ODS columns are used for the detection and evaluation of pterosin B. mdpi.com

Semi-preparative HPLC with methanol/water mixtures as the mobile phase has been successfully used to purify pterosins from fractions obtained by column chromatography. mdpi.com For example, a fraction from Sephadex LH-20 chromatography was further purified by semi-preparative HPLC using 65% MeOH/H₂O to yield specific pterosins. mdpi.com Another fraction was purified by semi-preparative HPLC with 50% MeOH/H₂O. mdpi.com

LC-MS/MS is utilized for analyzing isolated pterosins, providing multiple reaction monitoring (MRM) and daughter ion chromatograms for identification and quantification. mdpi.com Fragmentation patterns of protonated pterosins are observed during ESI-MS/MS analysis. mdpi.com

Extraction Methods from Plant Matrices

The initial step in isolating this compound from plant sources involves extracting the compounds from the plant matrix. Various methods are employed, typically using organic solvents.

Common extraction solvents include methanol, ethyl acetate, n-hexane, dichloromethane, and ethanol. google.comnih.govmdpi.com The choice of solvent often depends on the polarity of the target compounds and the plant material.

Extraction procedures can involve:

Maceration of fresh or dried plant material with a solvent at room temperature. google.comnih.govunirioja.es For example, fresh whole plants have been extracted with methanol multiple times at room temperature. google.com Dried whole plants have been extracted with ethyl acetate. nih.gov

Sequential extraction with solvents of increasing polarity to fractionate the extract. google.comnih.gov After initial extraction, the residue can be dissolved in water and then successively extracted with solvents like n-hexane and ethyl acetate to obtain different soluble fractions. google.com Similarly, a concentrated extract can be partitioned with n-hexane, ethyl acetate, and n-butanol. vjst.vn

Using hot water or hot methanol extraction of freshly harvested plant material to potentially avoid the formation of pterosins from unstable precursors like ptaquiloside. researchgate.net

Examples of extraction procedures from research:

Fresh whole plants of Pteridium revolutum were extracted with methanol multiple times at room temperature. google.com

Dried whole plants of Pteris ensiformis were extracted with ethyl acetate. nih.gov The ethyl acetate extract was then partitioned with n-hexane. nih.gov

The aerial parts of Pteris cretica were extracted with 70% ethanol, and this extract was subsequently partitioned with petroleum ether, dichloromethane, ethyl acetate, and n-butanol. mdpi.com The n-butanol extract was found to contain more pterosins. mdpi.com

Sequential soil extractions for analyzing ptaquiloside and pterosin B involve using ammonium (B1175870) acetate followed by methanol extraction. researchgate.net

Maceration is described as a solid-liquid extraction method based on passive diffusion, where compounds dissolve in a solvent like ethanol or water, typically at room or slightly elevated temperatures. unirioja.es

Data from extraction studies can be presented in tables to show yields from different solvents or plant parts, although specific data for this compound yield from various extraction methods were not consistently available across the search results. However, general extraction strategies and solvents used for pterosin isolation are well documented.

Synthetic Chemistry of Pterosin I and Analogues

Historical Development of Pterosin Synthetic Routes

Early synthetic efforts towards pterosins aimed to provide sufficient material for biological evaluation, as their natural abundance in ferns is often low and isolation is tedious. cdnsciencepub.com Several synthetic routes for pterosin derivatives have been reported since the 1970s. researchgate.netmdpi.com However, many of these initial methods were limited by low yields, often not exceeding 50%, and required a significant number of steps, sometimes more than six. researchgate.netmdpi.com The development of more efficient and versatile routes has been a continuous goal in pterosin synthesis.

Strategies for Indenone Core Synthesis

The core structure of pterosins is the 1-indanone (B140024) moiety. Various strategies have been developed for the synthesis of this bicyclic system. rsc.orgscispace.com

Friedel-Crafts Acylation-Cycloalkylation Approaches

One common strategy for constructing the indanone core involves tandem Friedel-Crafts acylation-cycloalkylation reactions. rsc.orgrsc.org This approach typically utilizes a substituted benzene (B151609) derivative and an appropriate acylating agent to form the five-membered ring. For example, a simple method for the preparation of pterosin F, another pterosin congener, involves a tandem Friedel-Crafts acylation-cycloalkylation between 2,6-dimethylphenethyl chloride and ethyl methacrylate. rsc.orgrsc.org This reaction sequence can yield the indanone core with specific substitution patterns. Similarly, the Friedel-Crafts acylation of 2-bromo-1,3-xylene using 3-chloropropionyl chloride has been reported, although this can lead to a mixture of regioisomers. researchgate.net Subsequent cyclization of the resulting mixture in the presence of concentrated sulfuric acid can furnish the indanone core. researchgate.net Another example involves the reaction of 3-chloropropionyl chloride with 2-bromo-1,3-dimethylbenzene in the presence of AlCl₃ to give isomeric products, which are then heated with concentrated H₂SO₄ to form the corresponding 1-indanones. nih.gov

Dipolar Cycloaddition Reactions

Dipolar cycloaddition reactions have also been employed in the synthesis of the pterosin family of sesquiterpenes. acs.orgacs.orgcapes.gov.br A key step in some synthetic routes involves a dipolar cycloaddition using a carbonyl ylide. acs.orgacs.orgcapes.gov.br For instance, the Rh(II)-catalyzed reaction of 1-acetyl-1-(diazoacetyl)cyclopropane with cyclopentenone afforded a dipolar cycloadduct in good yield as a mixture of diastereomers. acs.orgacs.org This cycloadduct can then be transformed into members of the pterosin family through subsequent reactions, including oxy-bridge ring opening, dehydration, and acid-catalyzed cyclopropyl (B3062369) ring opening. acs.orgacs.org The regiochemical outcome of these cycloadditions can be rationalized based on frontier molecular orbital (FMO) considerations. acs.orgacs.org

Grignard Reagent-Based Syntheses

Grignard reagents, organomagnesium compounds with the general formula R-Mg-X, are widely used in organic synthesis for forming carbon-carbon bonds. byjus.comwikipedia.orglibretexts.orgorganic-chemistry.org While not exclusively used for the indenone core formation itself in all pterosin syntheses, Grignard reactions can be crucial for introducing specific substituents or modifying intermediates that ultimately lead to the indanone structure. For example, a simple Grignard reaction between 2,6-dimethylbromobenzene and ethylene (B1197577) oxide-d₄ has been used as a key step in the synthesis of deuterated pterosin B analogues. nih.gov This reaction efficiently introduces a deuterated ethyl alcohol moiety, which is then elaborated into the indanone structure.

Regioselective and Stereoselective Synthesis of Pterosin I

Achieving regioselectivity and stereoselectivity is important in the synthesis of natural products like this compound, which can exist as different isomers. Regioselectivity refers to the preference for reaction at a specific site in a molecule, while stereoselectivity refers to the preferential formation of one stereoisomer over others. mdpi.com

While general methods for indanone synthesis exist and some can produce mixtures of regioisomers, specific strategies are needed for the regioselective synthesis of this compound and its analogues with the correct substitution pattern on the indanone core. researchgate.netthieme-connect.com For example, the Friedel-Crafts acylation of substituted benzenes can lead to mixtures of isomers depending on the directing effects of the substituents. researchgate.net Controlling the reaction conditions and the choice of starting materials is crucial for favoring the desired regioisomer.

Stereoselective synthesis is particularly relevant for pterosins with chiral centers, such as this compound. Pterosin B, for instance, occurs naturally as its (2R) isomer. researchgate.net Stereoselective routes to pterosins have been developed, often involving asymmetric reactions or the use of chiral auxiliaries. A concise stereoselective synthesis of (2R)-pterosin B has been reported, which includes steps like asymmetric intramolecular aldol (B89426) reactions or methylation of chiral hydrazones derived from compounds containing the indanone core. researchgate.netresearchgate.net These methods allow for the introduction of stereocenters with high enantiomeric excess. The introduction of the hydroxyethyl (B10761427) group in pterosin B synthesis has been achieved via Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net

Synthesis of Deuterated Analogues for Mechanistic Probing

Deuterated analogues of pterosins are valuable tools for mechanistic studies and as internal standards in analytical methods, such as mass spectrometry, for the quantification of related compounds like ptaquiloside (B1252988). researchgate.netmdpi.comnih.gov A facile synthesis of d₄-pterosin B and d₄-bromopterosin, deuterated analogues of ptaquiloside, has been reported. mdpi.comnih.govnih.gov This synthesis involves a Grignard reaction using ethylene oxide-d₄ to incorporate deuterium (B1214612) atoms into the molecule. nih.gov The resulting deuterated alcohol is then converted into the deuterated pterosin analogues through a sequence of reactions, including cyclization using methacrylic anhydride (B1165640) and polyphosphoric acid (PPA). researchgate.netnih.gov These deuterated analogues can be obtained in good yields and high isotopic purity, making them suitable for use as internal standards in quantitative analysis. mdpi.comnih.govnih.gov

In Vitro Biological Activities and Pharmacological Mechanisms of Pterosin I

Anti-Inflammatory Modulations

Inflammation is a complex biological response, and Pterosin I has shown potential in modulating inflammatory pathways in in vitro settings.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear Factor-Kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammatory and immune responses. dovepress.comnih.gov In resting cells, NF-κB is typically held in the cytoplasm in an inactive state by inhibitory proteins called IκBs. dovepress.comecrjournal.comnih.gov Upon activation by various stimuli, such as pathogens, cytokines, or stress, IκB proteins are phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate target gene transcription. dovepress.comecrjournal.comnih.gov The most common activated form of NF-κB is the p50-p65 heterodimer. dovepress.comnih.gov

While the provided search results discuss NF-κB inhibition by various compounds and general mechanisms dovepress.comnih.govecrjournal.comnih.gov, specific in vitro data directly linking this compound to the inhibition of NF-κB signaling is not explicitly detailed within the search snippets. However, the broader context of anti-inflammatory research often involves investigating the impact of compounds on this key pathway.

Modulation of Cellular Stress Responses

Cellular stress responses are crucial for maintaining cellular homeostasis when exposed to challenging conditions. These responses can trigger repair mechanisms, temporary adaptation, autophagy, or programmed cell death depending on the nature and severity of the stress. nih.govmdpi.com The integrated stress response (ISR), for instance, is an adaptive signaling pathway activated by various intrinsic and extrinsic stressors, including increased reactive oxygen species (ROS). frontiersin.org

The search results indicate that pterosin compounds, in general, are abundant in certain plants and have been investigated for various activities, including anti-inflammatory properties dntb.gov.uamdpi.com. While the direct modulation of specific cellular stress responses by this compound is not explicitly detailed in the provided snippets, the link between oxidative stress (discussed in the next section) and cellular stress responses is well-established. nih.govmdpi.comfrontiersin.org

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

This compound and related pterosin compounds have demonstrated antioxidant activities in in vitro studies, which involve the scavenging of reactive oxygen species (ROS). becarre-natural.comchemfaces.comchemfaces.comnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components.

Protection Against Oxidative Damage

Oxidative damage occurs when there is an imbalance between the production of ROS and the ability of the cell to detoxify these reactive species or repair the resulting damage. nih.govmdpi.com This can lead to damage to lipids, proteins, and DNA. nih.gov

Studies on related compounds like pterostilbene, a methoxylated analog of resveratrol, have shown strong antioxidant activity against various free radicals, including DPPH, ABTS, hydroxyl, superoxide (B77818), and hydrogen peroxide, in a concentration-dependent manner in vitro. nih.gov Pterostilbene also conferred protection to proteins, lipids, and DNA in isolated mitochondrial fractions against oxidative damage induced by tert-butyl hydroperoxide (TBHP) and hydroxyl radicals. nih.gov It also protected pBR322 DNA against oxidative assault. nih.gov While these findings are for a related compound, they suggest a potential for this compound to exhibit similar protective effects against oxidative damage.

Impact on Antioxidant Enzyme Activities

Antioxidant enzymes play a critical role in the cellular defense system against oxidative stress by neutralizing ROS. Examples include superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.com

Research on pteryxin, another compound, has indicated activating effects on antioxidant enzymes such as HO-1, GCLC, and Trxr1 in cells under oxidative stress induced by H2O2 treatment. mdpi.com The expression of these enzymes was observed in the presence of pteryxin, suggesting its usefulness against oxidative stress. mdpi.com While this finding is for pteryxin, it highlights a potential mechanism by which natural compounds can exert antioxidant effects by modulating the activity or expression of antioxidant enzymes. Specific data on the direct impact of this compound on antioxidant enzyme activities was not found in the provided search results.

Neurobiological Activities and Mechanisms

Pterosin compounds have also been investigated for their potential neurobiological activities, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). researchgate.netresearchgate.net

Studies have shown that pterosin derivatives can reduce the activity of enzymes associated with AD, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) in a concentration-dependent manner in vitro. researchgate.netresearchgate.netnih.gov For example, (-)-Pteroside N showed potent inhibitory activity against AChE and BChE, while pterosinone exhibited potent inhibitory activity against BACE1. researchgate.net These compounds were also shown to be able to cross the blood-brain barrier in vitro, which is important for potential neurotherapeutic agents. researchgate.netresearchgate.netnih.gov

Furthermore, Pterosin B has demonstrated neuroprotective effects in vitro, including protection against glutamate (B1630785) excitotoxicity. researchgate.net Pterosin B was shown to restore mitochondrial membrane potential, alleviate intracellular calcium overload, and eliminate cellular ROS in a cell model. researchgate.net It also partially protected cells from LPS-induced inflammation. researchgate.net Another study on Pterosin B indicated that it improved cognitive dysfunction in a mouse model of AD and modulated microglia M1/M2 polarization by inhibiting the Klf5/Parp14 pathway in LPS-induced BV-2 cells in vitro. nih.gov

These findings suggest that pterosin compounds, including potentially this compound, may exert neurobiological effects through various mechanisms, including enzyme inhibition, protection against oxidative stress, and modulation of cellular responses in the brain.

Inhibition of Enzymes Associated with Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neurons and cognitive decline. nih.gov Several enzymes are implicated in the pathogenesis of these diseases, and inhibiting their activity is a therapeutic strategy. This compound and its derivatives have been studied for their potential to inhibit key enzymes involved in AD. nih.govresearchgate.net

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a crucial enzyme in the amyloidogenic pathway, responsible for the initial cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. mdpi.com Elevated BACE1 expression and activity are observed in AD brains, contributing to increased Aβ production and aggregation. biotech-asia.org Inhibition of BACE1 is a target for reducing cerebral Aβ levels. mdpi.com

In vitro studies have demonstrated that pterosin derivatives, including this compound, exhibit inhibitory activity against BACE1. nih.govresearchgate.net For instance, (2R)-Pterosin B, a related pterosin, has shown BACE1 inhibitory activity with an IC50 value of 29.6 µM. nih.govresearchgate.net The inhibitory activities of pterosin derivatives against BACE1 have been evaluated through in vitro inhibition assays, revealing concentration-dependent effects. nih.gov Molecular docking simulations have been employed to analyze the interactions between pterosins and the active site of BACE1, providing insights into the inhibition mechanism and structure-activity relationship. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine (B1216132), a neurotransmitter essential for cognitive function and memory. rsc.org In AD, a significant loss of cholinergic neurons contributes to cognitive impairment. mdpi.com Inhibiting AChE activity is a common strategy to increase acetylcholine levels in the synaptic cleft and ameliorate cognitive symptoms in AD patients. mdpi.com

Pterosin derivatives have been investigated for their inhibitory effects on AChE. nih.govresearchgate.net Research indicates that these compounds can inhibit AChE activity in a concentration-dependent manner in vitro. nih.gov For example, (2R)-Pterosin B demonstrated AChE inhibitory activity with an IC50 value of 16.2 µM. nih.govresearchgate.net Molecular docking studies have also been utilized to understand the binding interactions between pterosins and the active site of AChE. nih.govresearchgate.net

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is another cholinesterase that plays a role in the hydrolysis of acetylcholine, particularly when AChE activity is compromised. BChE levels and activity are known to increase significantly in the later stages of AD, making it a potential therapeutic target. researchgate.net

In vitro evaluations have shown that pterosin compounds possess inhibitory activity against BChE. nih.govresearchgate.net All tested pterosin compounds in one study showed inhibitory activity against BChE, with IC50 values ranging from 5.29 to 119 µM. nih.gov (2R)-Pterosin B exhibited BChE inhibitory activity with an IC50 value of 48.1 µM. nih.govresearchgate.net The inhibitory activities against BChE were assessed using in vitro cholinesterase enzyme assays. nih.gov Molecular docking simulations have helped to elucidate the binding modes and interactions of pterosins with the BChE active site. nih.govresearchgate.netresearchgate.net

Here is a table summarizing the in vitro enzyme inhibitory activities of (2R)-Pterosin B:

| Enzyme | IC50 (µM) |

| BACE1 | 29.6 nih.govresearchgate.net |

| AChE | 16.2 nih.govresearchgate.net |

| BChE | 48.1 nih.govresearchgate.net |

Modulation of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that controls the passage of substances from the bloodstream into the brain. For potential therapeutic agents targeting neurodegenerative diseases, the ability to cross the BBB is crucial.

Studies have investigated the blood-brain barrier permeability of pterosin derivatives. (2R)-Pterosin B, for instance, has demonstrated strong BBB permeability in a PAMPA-BBB assay, with an effective permeability (Pe) of 60.3×10−6 cm/s. researchgate.net This suggests that pterosin compounds like this compound may have the potential to cross the BBB and reach the central nervous system. nih.gov

Neuroprotection Against Excitotoxicity

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a significant mechanism of neuronal damage in various neurological disorders, including neurodegenerative diseases. plos.org Sustained stimulation of glutamatergic receptors can lead to intracellular calcium overload, mitochondrial dysfunction, and ultimately neuronal cell death. plos.org

Glutamate Excitotoxicity Protection

Research has explored the neuroprotective effects of pterosin sesquiterpenoids against glutamate excitotoxicity in in vitro models. researchgate.netnih.govresearchgate.net Pterosin B, a related compound, has shown significant neuroprotective activity against glutamate-induced excitotoxicity, leading to enhanced cell viability in in vitro cell models. researchgate.netnih.govresearchgate.net Studies suggest that Pterosin B exerts its protective effects by modulating downstream signaling pathways rather than directly blocking glutamate receptors. researchgate.netnih.govresearchgate.net Its mechanisms of action include restoring mitochondrial membrane potential, alleviating intracellular calcium overload, and reducing cellular reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net For example, Pterosin B treatment enhanced cell viability from 43.8% to 105% in a glutamate-induced excitotoxicity cell model. researchgate.netnih.govresearchgate.net It also alleviated intracellular calcium overload from 107.4% to 95.47% and eliminated cellular ROS by 36.55%. researchgate.netnih.govresearchgate.net

Here is a table summarizing the in vitro neuroprotective effects of Pterosin B against glutamate excitotoxicity:

| Parameter | Effect of Pterosin B Treatment |

| Cell Viability (compared to glutamate-treated cells) | Enhanced from 43.8% to 105% researchgate.netnih.govresearchgate.net |

| Intracellular Calcium Overload | Alleviated from 107.4% to 95.47% researchgate.netnih.govresearchgate.net |

| Cellular ROS | Eliminated by 36.55% researchgate.netnih.govresearchgate.net |

Mitochondrial Signal Modulation (Membrane Potential, Calcium Overload)

Mitochondria play a critical role in cellular homeostasis, and their dysfunction is implicated in various diseases. Pterosin B, a related pterosin compound, has demonstrated the ability to modulate mitochondrial signals. Studies have shown that Pterosin B can restore mitochondrial membrane potentials and alleviate intracellular calcium overload in cells subjected to glutamate excitotoxicity. nih.govresearchgate.net Glutamate excitotoxicity can lead to a large influx of Ca²⁺ into the cell, causing mitochondrial Ca²⁺ overload and oxidative damage. scielo.br Mitochondria regulate Ca²⁺ levels, and excessive mitochondrial Ca²⁺ uptake can trigger the opening of permeability transition pores, disrupting the mitochondrial membrane potential and impairing ATP synthesis. scielo.br By restoring membrane potential and reducing calcium overload, Pterosin B may help maintain mitochondrial function and prevent downstream cellular damage and apoptotic cell death. nih.govresearchgate.net

Data on the effect of Pterosin B on mitochondrial membrane potential and intracellular calcium overload:

| Parameter | Control (%) | Glutamate Excitotoxicity (%) | Pterosin B Treatment (%) | p-value |

| Cell Viability | - | 43.8 | 105 | <0.0001 |

| Intracellular Calcium Overload | - | 107.4 | 95.47 | 0.0006 |

| Cellular ROS | - | - | Reduced by 36.55 | 0.0143 |

Note: Data presented is for Pterosin B, a closely related compound to this compound, and reflects its effects on cells subjected to glutamate excitotoxicity.

NRF2/HO-1 Pathway Activation

The NRF2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) signaling pathway is a crucial defense mechanism against oxidative stress and inflammation. NRF2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes, including HO-1. mdpi.comfrontiersin.org Under normal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which targets it for proteasomal degradation. mdpi.commdpi.commdpi.com Upon exposure to oxidative stress or electrophiles, NRF2 is released from KEAP1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating their expression. mdpi.commdpi.com

Pterosin B has been shown to enhance the expression of both NRF2 and HO-1. nih.gov This activation of the NRF2/HO-1 pathway suggests that this compound may exert antioxidant and anti-inflammatory effects by promoting the production of protective enzymes. mdpi.comfrontiersin.org

Data on the effect of Pterosin B on NRF2 and HO-1 expression:

| Protein | Fold Change Increase (vs. Control) | p-value |

| NRF2 | 2.86 | 0.0006 |

| HO-1 | 4.24 | 0.0012 |

Note: Data presented is for Pterosin B and its effects on cells.

KEAP1 Expression Regulation

Data on the effect of Pterosin B on KEAP1 expression:

| Protein | Fold Change Decrease (vs. Control) | p-value |

| KEAP1 | 2.5 | 0.0107 |

Note: Data presented is for Pterosin B and its effects on cells.

Microglial Polarization Modulation (M1/M2 Phenotypes)

Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. They can adopt different activation states, broadly classified as pro-inflammatory M1 and anti-inflammatory/resolving M2 phenotypes. researchgate.net In neurodegenerative diseases, an imbalance favoring the M1 phenotype contributes to neuronal damage. researchgate.net Modulating microglial polarization towards the M2 phenotype is considered a potential therapeutic strategy. researchgate.net

Pterosin B has been shown in vitro to promote the phenotypic shift of lipopolysaccharide (LPS)-induced BV-2 microglial cells from the M1 to the M2 phenotype. medchemexpress.comnih.gov This modulation of microglial polarization suggests that this compound may have neuroprotective effects by reducing pro-inflammatory responses and promoting a more beneficial microenvironment. researchgate.net This effect has been linked to the inhibition of the Klf5/Parp14 pathway by Pterosin B. nih.gov

Impact on Cognitive Dysfunction Pathways

Cognitive dysfunction is a hallmark of various neurological disorders, including Alzheimer's disease. Neuroinflammation and oxidative stress contribute significantly to cognitive decline. researchgate.net Given the effects of related pterosin compounds on mitochondrial function, the NRF2/HO-1 pathway, and microglial polarization, it is plausible that this compound could impact pathways associated with cognitive function.

Research on Pterosin B has demonstrated amelioration of cognitive deficits in animal models. medchemexpress.comdntb.gov.ua This improvement was associated with reduced beta-amyloid deposition and inhibited excessive microglia activation. medchemexpress.com While direct studies on this compound and cognitive dysfunction pathways are needed, the findings on related pterosins suggest a potential role in modulating pathways relevant to cognitive health, possibly through anti-inflammatory and antioxidant mechanisms and the regulation of microglial activity.

Anti-Metabolic Disorder Potential and Mechanisms

Metabolic disorders, such as diabetes, are characterized by dysregulation of glucose and lipid metabolism. The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and a potential target for the treatment of metabolic diseases. nih.gov

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

AMPK is a serine/threonine kinase that is activated under conditions of low energy, such as increased AMP:ATP ratio. nih.gov Once activated, AMPK promotes ATP-generating processes like glucose uptake and fatty acid oxidation while inhibiting ATP-consuming processes like lipid synthesis and gluconeogenesis. nih.gov

Pterosin A, another pterosin compound, has been shown to activate the AMPK pathway. nih.govnih.govresearchgate.netdntb.gov.ua In vitro studies in cultured human skeletal muscle cells demonstrated that Pterosin A markedly increased the phosphorylation of AMPK. nih.govresearchgate.net In liver cells, Pterosin A also triggered the phosphorylation of AMPK, inhibited gluconeogenesis-related gene expression (like PEPCK), and increased intracellular glycogen (B147801) levels. nih.govresearchgate.net These findings suggest that activation of the AMPK pathway is involved in the anti-diabetic effects observed with Pterosin A. nih.gov While direct evidence for this compound's effect on AMPK is limited in the provided search results, the activity of Pterosin A highlights the potential for pterosin compounds to modulate this important metabolic pathway.

Data on the effect of Pterosin A on AMPK phosphorylation in cultured human skeletal muscle cells:

| Treatment | Phosphorylated AMPK Expression |

| Control | Baseline |

| Pterosin A | Markedly Increased |

Note: Data presented is a qualitative finding for Pterosin A.

Glucose Homeostasis Regulation

In vitro studies have indicated that this compound may play a role in regulating glucose homeostasis through various mechanisms, including enhancing glucose uptake, influencing insulin (B600854) sensitivity, modulating hepatic gluconeogenesis, and affecting glycogen synthesis.

Enhancement of Glucose Uptake

Pterosin compounds, including this compound, have demonstrated the ability to increase glucose uptake in cultured muscle cells. Specifically, this compound at a concentration of 1 µM showed a mild but statistically significant elevation in glucose uptake in C2C12 myocytes after a 20-minute treatment. mdpi.com This suggests a direct effect of the compound on cellular glucose disposal.

Regulation of Insulin Sensitivity

While the provided search results primarily discuss Pterosin A's effects on insulin resistance in animal models, they highlight the close relationship between glucose uptake, gluconeogenesis, and insulin sensitivity. Pterosin A has been shown to improve insulin resistance in various diabetic mouse models. nih.govresearchgate.netchemfaces.comdntb.gov.ua Although direct in vitro data for this compound's impact on insulin sensitivity at a cellular level is not explicitly detailed in the snippets, the observed enhancement of glucose uptake by this compound in muscle cells mdpi.com suggests a potential indirect contribution to improved insulin signaling or response, as glucose uptake is a key aspect of insulin action.

Hepatic Gluconeogenesis Modulation (PEPCK, GLUT-2)

Hepatic gluconeogenesis, the process by which glucose is synthesized in the liver, is a critical factor in maintaining glucose balance. Phosphoenolpyruvate carboxykinase (PEPCK) is a rate-limiting enzyme in this pathway. touchendocrinology.com Glucose transporter 2 (GLUT-2) is involved in glucose transport across the liver cell membrane. researchgate.net Studies on Pterosin A, a related pterosin compound, have shown that it can effectively inhibit the expression of PEPCK mRNA in cultured liver cells, particularly when enhanced by inducers like 8-bromo-cAMP/dexamethasone. nih.govresearchgate.netchemfaces.com This inhibition of PEPCK suggests that pterosin compounds can modulate hepatic glucose production. While direct in vitro data for this compound's effect on PEPCK and GLUT-2 is not provided, the shared structural characteristics among pterosins suggest a potential for similar activity.

Glycogen Synthesis and Glycogen Synthase Regulation

Glycogen synthesis, the storage of glucose as glycogen, is another crucial aspect of glucose homeostasis. Glycogen synthase (GS) is the key enzyme regulating this process. nih.govnih.govembopress.org Research on Pterosin A in cultured liver cells indicates that it can influence glycogen synthesis by decreasing the phosphorylation of glycogen synthase and increasing intracellular glycogen levels. nih.govresearchgate.netchemfaces.com This suggests that pterosin compounds may promote glucose storage by affecting the activity of glycogen synthase. The regulation of GS activity is complex, involving multiple phosphorylation sites and allosteric regulation by glucose-6-phosphate. nih.govnih.govopenaccessjournals.com

Data Table: In Vitro Effects of Pterosin Compounds on Glucose Metabolism

| Compound | Cell Type | Concentration | Treatment Duration | Effect on Glucose Uptake | Effect on PEPCK mRNA Expression | Effect on Glycogen Synthase Phosphorylation | Effect on Intracellular Glycogen | Source |

| This compound | C2C12 myocytes | 1 µM | 20 minutes | Increased (mild) | Not specified | Not specified | Not specified | mdpi.com |

| Pterosin A | Cultured human muscle cells | Not specified | Not specified | Enhanced | Not specified | Not specified | Not specified | nih.govresearchgate.netchemfaces.com |

| Pterosin A | Cultured liver cells (H4-IIE) | 50–150 μg/mL | 0.5–4 hours | Not specified | Inhibited (inducer-enhanced) | Decreased | Increased | nih.govresearchgate.netchemfaces.com |

Note: Data for this compound is limited in the provided snippets. Data for Pterosin A is included as it is a closely related compound with reported in vitro metabolic effects.

Lipid Metabolism Regulation (Lipogenic Enzyme-ACC Activity)

Lipid metabolism is intricately linked with glucose homeostasis. Acetyl-CoA carboxylase (ACC) is a key lipogenic enzyme involved in the synthesis of fatty acids. ijbs.comoncotarget.comfrontiersin.org Inhibition of ACC activity can lead to decreased lipogenesis. nih.govresearchgate.netchemfaces.com In vitro studies with Pterosin A in liver cells have shown that it can suppress the activity of lipogenic enzyme-ACC. nih.govresearchgate.netchemfaces.com This suggests that pterosin compounds may have a role in modulating lipid synthesis, potentially through pathways involving ACC. ACC activity is regulated by phosphorylation, notably by AMP-activated protein kinase (AMPK). ijbs.comoncotarget.comfrontiersin.org Pterosin A has been shown to trigger the phosphorylation of AMPK and its downstream signal ACC in cultured liver cells. nih.gov

Salt-Inducible Kinase 3 (Sik3) Pathway Inhibition in Metabolic Contexts

Salt-inducible kinases (SIKs), including SIK3, are members of the AMPK family and are recognized as important regulators of energy metabolism. biorxiv.orgsdbonline.orgnih.gov SIK3 has been implicated in regulating glucose metabolism, including gluconeogenic programs in hepatocytes. sdbonline.orgnih.gov Pterosin B, another pterosin compound, has been identified as a SIK3 signaling-specific inhibitor in reporter-based screening assays using mouse hepatoma cells. sdbonline.orgnih.govresearchgate.net Pterosin B was found to suppress SIK3 downstream cascades by increasing the phosphorylation levels in the SIK3 C-terminal regulatory domain. sdbonline.orgnih.gov This inhibition of SIK3 signaling by a pterosin compound suggests a potential mechanism by which pterosins could influence metabolic pathways regulated by SIK3, such as gluconeogenesis. sdbonline.orgnih.gov While the provided information specifically mentions Pterosin B as a SIK3 inhibitor, it highlights the potential for other pterosins, including this compound, to interact with this pathway, given the structural similarities within the pterosin family.

Retinoic Acid Receptor-Related Orphan Receptor Alpha-Steroid Receptor Coactivator 2 (RORα-SRC2) Complex Modulation

Studies have indicated that certain pterosins can target the Retinoic Acid Receptor-related Orphan Receptor alpha (RORα) and Steroid Receptor Coactivator 2 (SRC2) complex. Research on pterosin B, a related compound, revealed that it targets the RORα-SRC2 complex on the glucose-6-phosphatase catalytic subunit (G6pc) promoter. nih.gov This interaction was found to disrupt a site in gluconeogenic programs. nih.govresearchgate.net

Coenzyme Q Oxidation-Reduction Cycle Impairment in Mitochondrial Oxidative Phosphorylation

Pterosin B has been shown to impair the oxidation-reduction cycle of coenzyme Q in mitochondrial oxidative phosphorylation (OXPHOS). nih.gov Coenzyme Q (CoQ), also known as ubiquinone, is a redox-active lipid crucial for electron transport in the mitochondrial electron transport chain, transferring electrons from complexes I and II to complex III. nih.govlibretexts.orgimrpress.comimrpress.com The redox chemistry of CoQ, involving the "Q-cycle," contributes to the proton motive force driving ATP production. nih.govlibretexts.org Impairment of this cycle by compounds like pterosin B suggests an effect on mitochondrial energy production pathways. nih.gov Antimycin A, an inhibitor of mitochondrial complex III (Coenzyme Q: cytochrome c-oxidoreductase), was observed to mimic the actions of pterosin B on RORα-SRC2 signaling, further linking the effects on CoQ redox cycle to the modulation of this nuclear receptor complex. nih.govresearchgate.net

Antitumoral and Cytotoxic Investigations (in vitro)

Pterosin compounds, including this compound, have been investigated for their antitumoral and cytotoxic properties in vitro against various cancer cell lines. mdpi.commdpi.comnih.govresearchgate.netspringerprofessional.de These investigations aim to identify potential therapeutic applications for these natural products.

Selective Cytotoxicity Towards Cancer Cell Lines

Several studies have reported selective cytotoxicity of pterosins towards cancer cell lines. This compound has demonstrated selective cytotoxicity against certain cancer cells, such as Hep G2 (Liver carcinoma) and NUGC-3 cell lines, with reported IC50 values. vulcanchem.com Other pterosins, like pterosin B, have shown selective activity against human leukemia cancer cells (HL 60). mdpi.com The cytotoxic potential of Pteris cretica extracts, containing pterosins, has also been evaluated against cell lines like HeLa and BHK-21, showing dose-dependent effects. researchgate.net

Data on the selective cytotoxicity of this compound:

| Cell Line | Type | IC50 (μg/mL) | Source |

| Hep G2 | Liver carcinoma | 32.8 | vulcanchem.com |

| NUGC-3 | Gastric cancer | Not specified | vulcanchem.com |

Other studies on related pterosins provide further examples of selective cytotoxicity against various cancer cell lines, including acute lymphoblastic leukemia (MOLT-4), colorectal adenocarcinoma (HT-29), and breast adenocarcinoma (MCF7). researchgate.net

Effects on Cell Survival Pathways

Investigations into the mechanisms of action of pterosins in cancer cells suggest effects on cell survival pathways. While specific detailed findings for this compound on cell survival pathways were not extensively detailed in the search results, related studies on other pterosins and general mechanisms of cytotoxicity provide context. For instance, pterostilbene, a related compound, was found to induce apoptosis in breast and prostate cancer cell lines and inhibit cell proliferating factors like Akt and Bcl-2, while inducing mitochondrial apoptotic signals like Bax and caspases. nih.gov The PI3K/Akt pathway is a key cell survival pathway, and its modulation can impact cell fate. cellsignal.com Additionally, some pterosins have been shown to protect cells from excitotoxicity by modulating mitochondrial signals and enhancing the expression of factors like NRF2 and HO-1, which are involved in maintaining mitochondrial quality control and inhibiting apoptotic cell death. nih.govresearchgate.net These findings suggest that pterosins may influence cell survival by affecting mitochondrial function and related signaling cascades.

Smooth Muscle Relaxation Properties

Pterosin compounds have also been investigated for their smooth muscle relaxation properties. Pterosin Z, a related pterosin, has demonstrated potent smooth muscle relaxant activity. scite.airesearchgate.netchemfaces.comthieme-connect.com Studies have measured the smooth muscle relaxation activity of pterosin Z and related compounds, including acetylpterosin Z and isopterosin analogues. researchgate.netchemfaces.com Pterosin Z was found to be significantly more active than other related fern metabolites like onitin, onotisin, and otninoside in inhibiting calcium contractions in potassium-depolarized guinea-pig ileum. researchgate.netchemfaces.comthieme-connect.com The activity of pterosin Z was approximately equipotent with that of a related fungal pterosin. researchgate.netchemfaces.com These findings suggest that the structural characteristics of the pterosin nucleus influence its smooth muscle relaxant activity. researchgate.netchemfaces.com

Data on the smooth muscle relaxant activity of Pterosin Z (a related pterosin):

| Compound | EC50 (M) | Assay | Source |

| Pterosin Z | 1.3 ± 0.1 x 10-6 | Inhibition of calcium contractions in guinea-pig ileum | researchgate.netchemfaces.com |

| Onitin | 1 x 10-4 | Inhibition of calcium contractions in guinea-pig ileum | researchgate.netchemfaces.com |

| Onotisin | 2 x 10-3 | Inhibition of calcium contractions in guinea-pig ileum | researchgate.netchemfaces.com |

| Otninoside | 7 x 10-4 | Inhibition of calcium contractions in guinea-pig ileum | researchgate.netchemfaces.com |

| Fungal pterosin | 2.9 ± 1.6 x 10-6 | Inhibition of calcium contractions in guinea-pig ileum | researchgate.netchemfaces.com |

These results indicate that pterosins, including potentially this compound, can exert effects on smooth muscle tissue by influencing calcium-dependent contractile mechanisms. researchgate.netthieme-connect.com

Structure Activity Relationship Sar Studies of Pterosin I and Analogues

Correlating Structural Features with Biological Activities

The biological activities of pterosins are closely linked to their structural characteristics, particularly the indenone ring system and the nature and position of substituents. Studies on various pterosin derivatives have revealed specific structural motifs that contribute to different pharmacological effects, such as enzyme inhibition. nih.govrsc.orgnih.gov For instance, modifications to the indanone core or the side chains can significantly impact activity against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are relevant to Alzheimer's disease research. nih.gov

Research indicates that the presence and position of hydroxyl groups, as well as the length and nature of alkyl or substituted alkyl chains attached to the indenone ring, play vital roles in determining biological activity. nih.gov For example, studies comparing the activity of different pterosins against cholinesterases have shown variations in inhibitory potency based on these structural differences. nih.gov

Interactive Table 1: Correlation of Structural Features with Enzyme Inhibitory Activity (Illustrative Data based on Search Results)

| Compound | Key Structural Feature(s) | Target Enzyme | Illustrative IC₅₀ (µM) |

| (2R)-Pteroside B | Additional 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group researchgate.net | AChE | 2.55 nih.gov |

| (2S,3R)-Pterosin C | OH group at position-3 of indanone ring researchgate.net | AChE | 12.8 nih.gov |

| (2R)-Pterosin B | Hydroxyethyl (B10761427) group at position-6 researchgate.net | AChE | 16.2 nih.gov |

| (2R,3R)-Pteroside C | 3-OH group on indanone ring, tetrahydropyran-triol ring nih.govresearchgate.net | BACE1 | 9.74 nih.gov |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the pharmacological activity of many compounds, including pterosins that possess chiral centers. solubilityofthings.comijpsjournal.com The indenone skeleton of pterosins can have chiral centers, particularly at positions C-2 and C-3. mdpi.com Different stereoisomers (enantiomers or diastereomers) of a pterosin can exhibit distinct binding affinities to biological targets, leading to variations in potency, efficacy, and even the type of biological response. solubilityofthings.comijpsjournal.com

Studies have shown that the stereoconfiguration at these chiral centers can significantly impact the inhibitory activity against enzymes like cholinesterases and BACE1. nih.govresearchgate.net For instance, comparisons between (2R)- and (2S)- isomers or different diastereomers of pterosins have demonstrated differing levels of enzyme inhibition. nih.govresearchgate.net This highlights the importance of considering stereochemistry in the design and synthesis of pterosin analogues for targeted therapeutic applications. solubilityofthings.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) and affinity of a small molecule (ligand) when bound to a biological target, such as a protein or enzyme. openaccessjournals.comnih.gov These simulations are invaluable in SAR studies of pterosins as they provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the pterosin molecule and the amino acid residues within the binding site of the target enzyme. openaccessjournals.comnih.govmdpi.com

Molecular docking studies have been employed to understand the binding mechanisms of pterosins and their analogues with enzymes like BACE1, AChE, and BChE. nih.govresearchgate.net These simulations can help explain the observed differences in activity among various pterosin derivatives by visualizing how structural variations affect their ability to fit into and interact with the enzyme's active site. nih.govresearchgate.net The predicted binding energies from docking simulations can also be correlated with experimental inhibitory data (e.g., IC₅₀ or Kᵢ values) to further validate the proposed binding modes and understand the energetic basis of the interactions. nih.gov

Interactive Table 2: Illustrative Molecular Docking Results (Binding Energy)

| Compound | Target Enzyme | Illustrative Binding Energy (kcal/mol) | Key Interactions Observed (Illustrative) |

| (2R)-Pteroside B | BACE1 | -6.16 researchgate.net | Hydrogen bonds with Asn37, Val69, Tyr71, Trp76, Lys107, Phe108, Ile126 researchgate.net |

| (2S,3R)-Pterosin C | BACE1 | -5.07 researchgate.net | Hydrophobic interactions researchgate.net |

| (2R)-Pterosin B | BACE1 | -4.64 researchgate.net | Hydrophobic interactions researchgate.net |

| (2R,3R)-Pterosin C | AChE | -5.01 researchgate.net | Hydrogen bond with Ser293 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models correlating the biological activity of a set of compounds with their molecular descriptors. ebrary.netnih.govnih.gov Molecular descriptors are numerical representations of various structural, physical, and chemical properties of the molecules. nih.gov QSAR models can be used to predict the activity of new, untested compounds based on their structures and to identify the key molecular properties that govern the observed biological activity. nih.govnih.gov

QSAR studies on pterosins and their analogues can provide a more quantitative understanding of the SAR. By developing QSAR models, researchers can identify which specific molecular descriptors (e.g., lipophilicity, electronic properties, spatial parameters) are most influential in determining the potency against a particular biological target. nih.gov This information can then be used to rationally design and synthesize novel pterosin derivatives with predicted enhanced activity, optimizing their therapeutic potential. nih.gov Various statistical and machine learning techniques, such as multiple linear regression (MLR), artificial neural networks (ANN), k-nearest neighbors (kNN), and support vector machines (SVM), can be employed in QSAR modeling of pterosins. nih.govnih.gov

Future Research Directions for Pterosin I

Elucidation of Novel Molecular Targets

While direct molecular targets of Pterosin I are still under active investigation, research into the closely related compound, Pterosin A, provides a foundational framework for future studies. The antidiabetic effects of Pterosin A are well-documented, offering valuable insights into potential pathways that this compound may also modulate.

AMP-activated protein kinase (AMPK): Pterosin A has been shown to trigger the phosphorylation of AMPK in both muscle and liver cells. diabetesjournals.orgnih.gov AMPK is a master regulator of cellular energy homeostasis, and its activation is a key mechanism for the therapeutic effects of many antidiabetic drugs. A patent has also listed AMPK as a potential molecular target for this compound. google.com

Glucose Transporter Type 4 (GLUT-4): In diabetic mouse models, Pterosin A treatment reversed the reduction in muscle GLUT-4 translocation, a critical step for glucose uptake into skeletal muscle. diabetesjournals.orgnih.gov

Phosphoenolpyruvate Carboxylase (PEPCK): Pterosin A inhibits the expression of PEPCK, a rate-controlling enzyme in hepatic gluconeogenesis. nih.gov This action helps to reduce excessive glucose production by the liver.

Akt Signaling Pathway: Pterosin A has been observed to reverse the decreased phosphorylation of Akt in the muscles of diabetic mice, a pathway crucial for insulin (B600854) signaling and glucose metabolism. diabetesjournals.orgnih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3): In liver cells, Pterosin A triggers the phosphorylation of GSK-3, which in turn decreases the phosphorylation of glycogen synthase, leading to increased glycogen storage. nih.gov

Future research should focus on confirming whether this compound interacts with these same targets. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays can be employed to identify direct binding partners of this compound. Validating these interactions will be crucial for understanding its mechanism of action and therapeutic potential.

Table 1: Potential Molecular Targets for this compound Based on Pterosin A Research

| Target/Pathway | Observed Effect of Pterosin A | Potential Implication for this compound |

|---|---|---|

| AMPK Phosphorylation | Increased in muscle and liver cells diabetesjournals.orgnih.gov | Central mechanism for improving glucose homeostasis. |

| GLUT-4 Translocation | Enhanced in skeletal muscle nih.gov | Increased peripheral glucose uptake. |

| PEPCK Expression | Inhibited in liver cells nih.gov | Decreased hepatic gluconeogenesis. |

| Akt Phosphorylation | Increased in muscle diabetesjournals.org | Enhancement of insulin signaling pathways. |

| GSK-3 Phosphorylation | Increased in liver cells nih.gov | Promotion of glycogen synthesis and storage. |

Investigation of Undiscovered Biological Activities

The pterosin class of compounds is known for a wide array of biological activities, suggesting that the full therapeutic potential of this compound has yet to be uncovered. Pharmacological investigations have demonstrated that pterosins, in general, possess antitumor, anti-inflammatory, anti-diabetic, and anti-tuberculosis properties. mdpi.com

While Pterosin A is most noted for its potent antidiabetic effects nih.gov, other pterosins have shown significant cytotoxic activity against various human tumor cell lines. mdpi.com For example, Creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, isolated from Pteris cretica, exhibited cytotoxicity against HCT-116 human colon cancer cells. mdpi.com

Based on this precedent within the pterosin family and specific patent claims, promising areas for investigating new biological activities of this compound include:

Anti-obesity Effects: A patent has explicitly claimed the use of this compound for treating obesity, suggesting it may influence lipid metabolism or adipocyte function. google.com This aligns with the known role of AMPK (a target of Pterosin A) in regulating fat metabolism.

Anticancer Activity: Given the cytotoxic properties of several other pterosins mdpi.com, a systematic evaluation of this compound against a panel of cancer cell lines is warranted. Its unique substitution pattern may confer selectivity toward specific cancer types.

Neuroprotective Effects: Some natural products with anti-inflammatory and metabolic-modulating properties have shown promise in the context of neurodegenerative diseases. Investigating the potential of this compound to protect neuronal cells from oxidative stress or excitotoxicity could open new therapeutic avenues.

Antimicrobial Properties: While less explored, the complex structure of pterosins could allow for interactions with microbial targets. Screening this compound against a range of pathogenic bacteria and fungi may reveal previously unknown antimicrobial activities.

Table 2: Known and Potential Biological Activities of Pterosins

| Pterosin Compound | Known/Potential Biological Activity | Reference |

|---|---|---|

| Pterosin A | Antidiabetic, Hypoglycemic | nih.gov |

| This compound | Antidiabetic, Anti-obesity (claimed) | google.com |

| Pterosin Z | Antidiabetic (claimed) | google.com |

| Creticolacton A | Cytotoxic (Anticancer) | mdpi.com |

Advanced Synthetic Methodologies for Diversification

The development of efficient and versatile synthetic routes is paramount for producing this compound and its analogs in sufficient quantities for extensive biological evaluation. While a specific total synthesis for this compound is not widely published, methodologies developed for other members of the pterosin family can be adapted. These advanced strategies provide a robust toolkit for creating a diverse library of this compound-related compounds to explore structure-activity relationships (SAR).

Several key synthetic strategies for the pterosin skeleton have been reported:

Dipolar Cycloaddition: A short synthesis for several pterosins has been achieved using a key step that involves a dipolar cycloaddition with a carbonyl ylide. This method utilizes a Rh(II)-catalyzed reaction to generate the complex cyclic core of the pterosin molecule. researchgate.net

Friedel–Crafts Acylation–Cycloalkylation: A tandem reaction involving Friedel–Crafts acylation followed by cycloalkylation has been successfully used to prepare Pterosin F. This approach demonstrates that pterosins can be synthesized in relatively few steps from readily available starting materials. researchgate.net

Photochemical Ring-Closure: A total synthesis of Pterosin B and C was developed featuring a photochemical ring-closure of an alpha-mesyloxy ketone to form the characteristic 1-indanone (B140024) skeleton. researchgate.net

These methodologies provide a strong foundation for the future synthesis of this compound. Diversification can be achieved by modifying the starting materials used in these established routes. For example, by using differently substituted phenethyl chlorides in the Friedel–Crafts approach or by altering the dipolarophiles in the cycloaddition reaction, a wide range of analogs can be generated. This will enable the systematic modification of the aromatic ring and the side chains of the this compound scaffold, facilitating the optimization of its biological activity.

Computational Chemistry Approaches in this compound Research

Computational chemistry offers powerful tools to accelerate drug discovery and to gain deeper insights into the molecular mechanisms of this compound, even in the absence of extensive experimental data. These in silico methods can be used to predict interactions with biological targets, optimize lead compounds, and rationalize observed activities.

Molecular Docking: This technique can be used to predict the binding pose and affinity of this compound within the active site of potential protein targets. For instance, based on the data from Pterosin A, docking studies could be performed to model the interaction of this compound with the kinase domain of AMPK. Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to assess the stability of the predicted this compound-protein complex over time. These simulations provide a dynamic view of the binding, allowing researchers to understand how the protein and ligand adapt to each other and to calculate binding free energies, which offer a more accurate prediction of binding affinity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound analogs with corresponding biological activity data is available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. nih.govmdpi.com These models generate 3D contour maps that visualize how different steric, electrostatic, and hydrophobic properties of the molecule correlate with its biological activity. This information is invaluable for guiding the rational design of new, more potent derivatives. nih.gov

By applying these computational approaches, researchers can prioritize the synthesis of the most promising this compound analogs, thereby saving time and resources in the drug development process.

Integration of Omics Technologies in Mechanistic Studies

To obtain a comprehensive understanding of the biological effects of this compound, an integrative systems biology approach is necessary. Omics technologies, including transcriptomics, proteomics, and metabolomics, can provide a global snapshot of the molecular changes induced by this compound in cells or organisms, revealing its mechanism of action in an unbiased manner.

Transcriptomics (RNA-Seq): Transcriptome analysis can identify all the genes that are up- or down-regulated in response to this compound treatment. frontiersin.org For example, if cells are treated with this compound, RNA-Seq could reveal changes in the expression of genes involved in glucose and lipid metabolism, inflammatory pathways, or cell cycle regulation. This provides a broad overview of the cellular processes affected by the compound. nih.govnih.gov

Proteomics: This technology focuses on the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins and identify post-translational modifications following this compound exposure. This can directly confirm if the activity of target proteins (like AMPK) is altered and can uncover other, unexpected protein targets.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.com By analyzing the metabolome of serum, urine, or cell extracts, researchers can identify which metabolic pathways are perturbed by this compound. For instance, in the context of its potential antidiabetic effects, metabolomic profiling could reveal detailed changes in glycolysis, the TCA cycle, and fatty acid metabolism, providing a functional readout of the compound's effects. nih.gov

Integrating data from these different omics platforms can create a comprehensive picture of the molecular mechanism of this compound. For example, transcriptomic data showing the upregulation of a metabolic enzyme can be correlated with proteomic data confirming an increase in the corresponding protein and metabolomic data showing a change in the levels of the enzyme's substrate and product. This multi-omics approach is essential for building detailed models of drug action and for identifying potential biomarkers of efficacy.

Q & A

Q. What analytical techniques are most effective for identifying and characterizing Pterosin I in plant extracts?

- Methodological Answer : this compound can be identified using mass spectrometry (MS) in both positive and negative ion modes to analyze its molecular ion peaks and fragmentation patterns. For example, comparing the relative intensities of ions in both modes (e.g., m/z values corresponding to [M+H]⁺ and [M-H]⁻) helps confirm molecular weight and structural features. Chromatographic separation (e.g., HPLC or GC) coupled with MS is critical for isolating this compound from complex fern-derived matrices. Structural elucidation should include nuclear magnetic resonance (NMR) spectroscopy for stereochemical details .

Q. How should researchers design experiments to isolate this compound from natural sources?

- Methodological Answer : Use a bioassay-guided fractionation approach:

Extraction : Start with solvent partitioning (e.g., ethanol or methanol extraction) followed by liquid-liquid separation.

Chromatography : Employ column chromatography (e.g., silica gel, Sephadex LH-20) to fractionate crude extracts. Monitor fractions using TLC or HPLC-MS.

Characterization : Validate purity via melting point, NMR, and high-resolution MS. For reproducibility, document solvent ratios, temperature, and pressure conditions meticulously .

Q. What frameworks are recommended for formulating research questions on this compound’s biological activity?

- Methodological Answer : Use the PICOT framework to structure hypotheses:

- Population (P) : Target organism or cell line (e.g., in vitro cancer cells).

- Intervention (I) : this compound dosage/concentration.

- Comparison (C) : Positive/negative controls (e.g., untreated cells or standard drugs).

- Outcome (O) : Measurable endpoints (e.g., apoptosis rate, IC₅₀).

- Time (T) : Duration of exposure.

Example: “Does this compound (I) reduce inflammation (O) in macrophage cells (P) compared to dexamethasone (C) over 24 hours (T)?” .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

- Methodological Answer : Address discrepancies through:

Dose-Response Analysis : Test a wide concentration range to identify non-linear effects.

Model Specificity : Validate findings across multiple cell lines or animal models to rule out system-specific artifacts.

Mechanistic Studies : Use knock-out models or inhibitors to isolate pathways (e.g., NF-κB for anti-inflammatory claims).

Meta-Analysis : Systematically compare published data to identify confounding variables (e.g., solvent used, extraction method) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

Scaffold Modification : Introduce functional groups (e.g., hydroxyl, methyl) at positions C-3 or C-4 to assess steric/electronic effects.

2 Stereochemical Control : Use chiral catalysts or enzymatic resolution to produce enantiomers for comparative bioactivity testing.

Analytical Validation : Confirm derivative identity via X-ray crystallography and 2D-NMR. Purity must exceed 95% (HPLC-UV) .

Q. How should researchers evaluate this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map pathway interactions.

Kinetic Studies : Measure time-dependent changes in target enzyme activity (e.g., kinase inhibition assays).

Computational Modeling : Use molecular docking to predict binding affinities for putative targets (e.g., COX-2, PI3K).

Cross-Validation : Replicate findings in ex vivo models (e.g., tissue explants) .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Post-Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences).

- Sensitivity Analysis : Assess robustness by excluding outliers or varying model parameters .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

Detailed Protocols : Document extraction/synthesis steps, including solvent batches and equipment calibration.

Reference Standards : Use commercially available this compound (e.g., Sigma-Aldrich) for cross-lab validation.

Open Data : Share raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare .

Literature & Knowledge Gaps

Q. What systematic review strategies identify gaps in this compound research?

- Methodological Answer :

Boolean Search : Use terms like (“this compound” OR “Pterosin-I”) AND (“biosynthesis” OR “pharmacology”) in PubMed/Scopus.

Thematic Coding : Categorize studies by focus areas (e.g., anticancer, antifungal) to map under-explored domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products